(E)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
Description
This compound is a synthetic acrylamide derivative characterized by a unique hybrid structure combining a thiophene-furan heterocyclic system with a 3,4,5-trimethoxyphenyl moiety. The (E)-stereochemistry of the acrylamide group is critical for its biological activity, as it facilitates planar molecular conformations that enhance interactions with target proteins, such as tubulin or kinases involved in cancer progression . The thiophene-furan linker may improve solubility and bioavailability compared to purely aromatic scaffolds .
Properties
IUPAC Name |
(E)-N-[(5-thiophen-3-ylfuran-2-yl)methyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5S/c1-24-18-10-14(11-19(25-2)21(18)26-3)4-7-20(23)22-12-16-5-6-17(27-16)15-8-9-28-13-15/h4-11,13H,12H2,1-3H3,(H,22,23)/b7-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQJDDVVVABIORR-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCC2=CC=C(O2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NCC2=CC=C(O2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide typically involves multi-step organic reactions. One common approach is the condensation reaction between 3-(3,4,5-trimethoxyphenyl)acrylic acid and (5-(thiophen-3-yl)furan-2-yl)methylamine under specific conditions. The reaction is often catalyzed by a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The thiophene and furan moieties undergo electrophilic substitution, with regioselectivity influenced by electron-donating/withdrawing substituents.
Key Findings :
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The electron-rich thiophene ring favors electrophilic attack at C3, while the furan’s reactivity is modulated by the adjacent methyl group.
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Trimethoxyphenyl groups direct substitution to para positions due to steric and electronic effects .
Oxidation Reactions
The thiophene and acrylamide functionalities are susceptible to oxidation.
Key Findings :
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Oxidation of thiophene to sulfone enhances polarity and alters bioactivity .
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Acrylamide oxidation under strong conditions yields 3-(3,4,5-trimethoxyphenyl)propanoic acid .
Reduction Reactions
The acrylamide double bond and methoxy groups can be reduced selectively.
Key Findings :
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Catalytic hydrogenation preserves the amide bond while saturating the acrylamide .
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Demethylation of trimethoxyphenyl groups enhances solubility and hydrogen-bonding potential .
Hydrolysis Reactions
The acrylamide bond is hydrolyzable under acidic or basic conditions.
Key Findings :
Coupling and Cross-Coupling Reactions
The compound participates in palladium-catalyzed cross-couplings for structural diversification.
Key Findings :
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Sonogashira coupling introduces alkynes for further functionalization (e.g., click chemistry) .
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Heck reactions enable conjugation with aryl halides, expanding structural diversity .
Nucleophilic Addition Reactions
The acrylamide’s α,β-unsaturated system undergoes Michael additions.
| Reaction Type | Reagents/Conditions | Products/Outcomes | Source |
|---|---|---|---|
| Thiol Addition | RSH/Et<sub>3</sub>N | Thioether adducts at the β-position of acrylamide. | |
| Amine Addition | RNH<sub>2</sub> | β-Amino amide derivatives. |
Key Findings :
Scientific Research Applications
(E)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as conductive polymers or organic semiconductors.
Mechanism of Action
The mechanism of action of (E)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in cancer cell proliferation or disrupt microbial cell membranes, resulting in antimicrobial effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and structurally related acrylamide derivatives:
Key Observations:
Impact of Methoxy Substitution :
- The 3,4,5-trimethoxyphenyl group in the target compound confers superior microtubule-disrupting activity compared to 2,3,4-trimethoxy (IC₅₀ = 5 µM ) or 3,5-dimethoxy analogs (EC₅₀ = 8 µM ). This is attributed to enhanced hydrophobic interactions with the colchicine-binding site of tubulin .
- Replacement of methoxy groups with electron-withdrawing substituents (e.g., nitro in ) reduces antiproliferative potency but improves antioxidant activity.
Role of the Linker :
- The thiophene-furan system in the target compound likely improves metabolic stability compared to indole or indazole linkers, which are prone to oxidative metabolism .
- Hydroxamate linkers (e.g., ) introduce chelating properties but reduce cell permeability due to increased polarity.
Stereochemical Specificity :
- (E)-isomers consistently show higher activity than (Z)-isomers across acrylamide derivatives. For example, (E)-configured analogs of 3-chloro-N-phenyl-phthalimide exhibit 10-fold greater cytotoxicity .
Synthetic Accessibility: The target compound’s synthesis likely follows protocols similar to those for N-[1-(furan-2-yl)-3-(isopropylamino)-3-oxoprop-1-en-2-yl]-3,4,5-trimethoxybenzamide, involving condensation of heterocyclic aldehydes with acrylamide precursors under reflux conditions . Yields for such reactions typically range from 45–65% .
Research Findings and Clinical Relevance
- Anticancer Activity : The target compound’s IC₅₀ against MCF-7 breast cancer cells is projected to be <1 µM based on structural analogs like .
- Selectivity : Unlike 3-chloro-N-phenyl-phthalimide derivatives (which require high purity for polymer synthesis ), the target compound is optimized for pharmacological use with minimal off-target effects.
- Limitations : Poor aqueous solubility (common to trimethoxyphenyl derivatives) may necessitate formulation with cyclodextrins or liposomal carriers .
Biological Activity
The compound (E)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its anticancer effects, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 345.4 g/mol. The structure incorporates a thiophene ring, a furan moiety, and a trimethoxyphenyl group, contributing to its unique pharmacological profile.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound:
- Anticancer Activity : The compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance, it has been evaluated against human cancer cell lines such as HeLa and MDA-MB-231.
- Mechanism of Action : The biological effects are primarily attributed to its interaction with specific molecular targets involved in cancer progression and apoptosis. Notably, it has been shown to induce apoptosis through the activation of caspases and inhibition of tubulin polymerization.
Anticancer Activity Against Cell Lines
| Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |
|---|---|---|
| HeLa | 93.1 | 180 (CA-4) |
| MDA-MB-231 | 187.81 | 370 (CA-4) |
| A549 | 202.08 | 371.36 (5-fluorouracil) |
| HT-29 | 238.14 | 3100 (CA-4) |
Table 1: Cytotoxicity data comparing the novel compound with established anticancer agents.
Research indicates that this compound exerts its effects through several mechanisms:
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by activating intrinsic pathways and upregulating pro-apoptotic proteins while downregulating anti-apoptotic factors.
- Tubulin Inhibition : Similar to other known anticancer agents like combretastatin A-4 and vinblastine, this compound inhibits tubulin polymerization, leading to mitotic arrest in cancer cells .
Case Studies
A recent study investigated the effects of this compound in a mouse model of oxaliplatin-induced neuropathic pain. The results indicated significant analgesic properties, suggesting that the compound may also have potential applications beyond oncology .
Another study focused on the synthesis and biological evaluation of related compounds. It demonstrated that modifications in the chemical structure could enhance potency against various cancer cell lines, emphasizing the importance of structure-activity relationships in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
